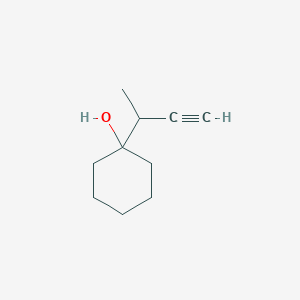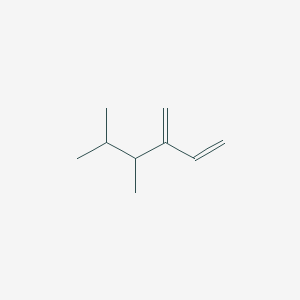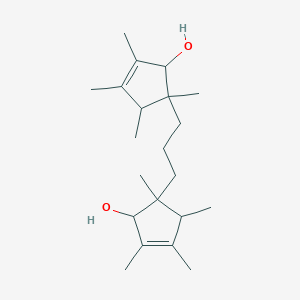![molecular formula C11H21NOSi B14321407 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile CAS No. 104132-17-4](/img/structure/B14321407.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is an organic compound that features a silyl ether group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Alcohols formed by the removal of the silyl protecting group.
Wissenschaftliche Forschungsanwendungen
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group can be cleaved under specific conditions, releasing the hydroxyl group. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ethers: Compounds with similar silyl protecting groups.
Nitriles: Compounds with similar nitrile functional groups.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile is unique due to the combination of the silyl ether and nitrile groups, which provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
CAS-Nummer |
104132-17-4 |
|---|---|
Molekularformel |
C11H21NOSi |
Molekulargewicht |
211.38 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxypent-3-enenitrile |
InChI |
InChI=1S/C11H21NOSi/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h7-8,10H,1-6H3 |
InChI-Schlüssel |
BISRPADAWHOYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C#N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)




![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
